3-Bromo-4-chloro-7-iodothieno[3,2-c]pyridine
Description
3-Bromo-4-chloro-7-iodothieno[3,2-c]pyridine is a polyhalogenated heterocyclic compound featuring a fused thiophene-pyridine ring system. Its structure includes bromine, chlorine, and iodine substituents at positions 3, 4, and 7, respectively.
Properties
IUPAC Name |
3-bromo-4-chloro-7-iodothieno[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClINS/c8-3-2-12-6-4(10)1-11-7(9)5(3)6/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDBLQABHLXZPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=CS2)Br)C(=N1)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClINS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001256391 | |
| Record name | 3-Bromo-4-chloro-7-iodothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001256391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
799293-89-3 | |
| Record name | 3-Bromo-4-chloro-7-iodothieno[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=799293-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-chloro-7-iodothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001256391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Cyclization
- Ortho-halogenated pyridine derivatives containing active methylene groups (activated by nitriles or esters) serve as key precursors.
- These pyridine derivatives undergo base-catalyzed cyclization reactions with heterocumulenes such as carbon disulfide or phenyl isothiocyanate to form thienopyridines.
- For example, 3-cyanopyridine-2(1H)-thione derivatives react with halogenated compounds adjacent to active methylene groups to yield thienopyridines with various substituents.
Key Cyclization Reactions
- Reaction of ortho-halogenated pyridine derivatives with carbon disulfide in the presence of base, followed by alkylation with iodomethane, affords thienopyridines with methylthio substituents.
- Reaction with phenyl isothiocyanate leads to thienopyridines bearing phenylamino groups.
- Higher temperatures promote cyclization to bicyclic thienopyridines rather than ketene dithioacetals.
Halogenation Steps to Obtain 3-Bromo-4-chloro-7-iodothieno[3,2-c]pyridine
Bromination and Chlorination
- Starting from 4-chlorofuro[3,2-c]pyridine or related heterocycles, bromination is achieved by adding bromine dropwise in carbon tetrachloride at low temperatures (e.g., -15°C), followed by stirring at ambient temperature for extended periods (e.g., 18 hours).
- After bromination, treatment with aqueous sodium hydroxide in methanol facilitates substitution and isolation of 3-bromo-4-chlorothieno[3,2-c]pyridine derivatives with high yields (~96%).
- The solvent removal and extraction steps involve methanol, water, and dichloromethane, with drying over anhydrous magnesium sulfate to purify the product.
Iodination
- Introduction of iodine at the 7-position of the thienopyridine ring is more challenging due to regioselectivity.
- Literature reports the synthesis of 3-bromo-4-chloro-2-iodothieno[3,2-c]pyridine via halogen exchange or direct iodination of pre-halogenated thienopyridine cores.
- For example, 3-bromo-4-chloro-2-(4-fluorophenyl)thieno[3,2-c]pyridine derivatives have been prepared by starting from 3-bromo-4-chloro-2-iodothieno[3,2-c]pyridine, indicating that iodination precedes further functionalization.
Representative Synthetic Procedure
Analytical Characterization
- Mass Spectrometry (MS): Confirms molecular ion peaks corresponding to bromine isotopes.
- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR spectra provide structural confirmation, especially for substituted aromatic and heterocyclic protons and carbons.
- Chromatography: Flash chromatography is used for purification of intermediates and final products, employing eluents such as heptane and ethyl acetate.
Mechanistic Insights and Reaction Optimization
- The halogenation reactions proceed via electrophilic substitution on the electron-rich thienopyridine core.
- Controlled temperature and slow addition of halogen reagents are critical to avoid over-halogenation or side reactions.
- Base treatment after bromination facilitates substitution and stabilization of the halogenated product.
- The choice of solvents (carbon tetrachloride for bromination, methanol for base treatment) supports selective reactivity and product isolation.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-7-iodothieno[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Based on the search results, here's information on related chemical compounds, their properties, and potential applications:
3-Bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine
- Names and Identifiers : This compound is also known as 3-bromo-7-chloro-4-azaindole and has a CAS number of 1190318-41-2 .
- Hazards : It can be harmful if swallowed and causes skin irritation .
4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
- Names and Identifiers: It is also known as 4-bromo-7-chloro-6-azaindole and has a CAS number of 425380-38-7 .
- Hazards : Similar to the previous compound, it is harmful if swallowed and causes skin irritation .
3-Bromo-4-chloro-thieno[3,2-c]pyridine
- Properties : This chemical is a solid with a melting point between 153-159 °C .
- Hazards : It is classified as Acute Tox. 3 Oral and Eye Irrit. 2, with the signal word "Danger" . Hazard codes include H301 (toxic if swallowed) and H319 (causes serious eye irritation) .
- Uses : The compound has a bromo functional group and a chloro functional group .
3-Bromo-7-iodo-Thieno[3,2-c]pyridin-4-amine
- Potential Applications : It is a potential drug candidate used in pharmaceutical research for developing new therapeutic agents .
- Relevant Research : This compound is related to the design and synthesis of novel templates like 3,7-diphenyl-4-amino-thieno and furo-[3,2-c]pyridines, which are being explored as protein kinase inhibitors . It is also related to the discovery of thienopyridines as Src-family selective Lck inhibitors .
Other related information
- Some substituted heterocycles, related to the compounds above, are useful in treating diseases associated with cell cycle arrest, cell proliferation, and cell survival, such as cancers, fibroproliferative disorders, and autoimmune diseases .
- Methods and compositions including alkylating hexitol derivatives are suitable for the treatment of malignancies .
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-7-iodothieno[3,2-c]pyridine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact mechanism depends on the specific application and target. For example, as a kinase inhibitor, it may bind to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signaling.
Comparison with Similar Compounds
Structural Analogues in the Thieno[3,2-c]pyridine Family
Key Observations :
- Halogen Positioning: The reactivity and electronic effects of thienopyridines are highly sensitive to halogen positions. For example, bromine at C3 (as in 3-Bromo-4-chloro-7-iodothieno[3,2-c]pyridine) may enhance electrophilic substitution compared to C4-brominated analogs .
- Iodine vs.
Coordination Chemistry and Bioactivity
- Metal Complexation: Thieno[3,2-c]pyridine derivatives, such as 2-methylfuro[3,2-c]pyridine, coordinate with metals (e.g., Cu²⁺) via the pyridine N atom. The title compound’s iodine substituent may weaken metal binding due to steric hindrance, unlike smaller halogens in analogous complexes .
- However, iodine’s lipophilicity could influence blood-brain barrier penetration .
Biological Activity
3-Bromo-4-chloro-7-iodothieno[3,2-c]pyridine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its effects on various cellular pathways and its potential therapeutic applications.
- Molecular Formula : C7H3BrClNS
- Molecular Weight : 248.53 g/mol
- CAS Number : 29064-82-2
Antitumor Activity
Research indicates that thieno[3,2-c]pyridine derivatives exhibit significant antitumor properties. For instance, compounds related to this scaffold have shown activity against various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cell proliferation and survival pathways.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (lung) | 1.54 |
| This compound | PC-3 (prostate) | 3.36 |
These findings suggest that the compound may act through multiple pathways, including apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Pyridine-based compounds, including derivatives of thieno[3,2-c]pyridine, have demonstrated antimicrobial properties. For example, studies show that certain derivatives exhibit potent activity against bacterial strains such as Escherichia coli.
| Compound | Bacterial Strain | Inhibition (%) |
|---|---|---|
| 3-Bromo-4-chloro-thieno[3,2-c]pyridine | E. coli | 91.95 |
This antimicrobial activity is hypothesized to result from the disruption of bacterial cell membranes or inhibition of vital metabolic pathways.
The biological activity of this compound can be attributed to its interaction with various targets:
- Kinase Inhibition : The compound has been identified as a selective inhibitor of several kinases involved in cancer signaling pathways.
- Cell Cycle Regulation : It promotes G2/M phase arrest in cancer cells, leading to increased apoptosis.
- Antimicrobial Mechanisms : By targeting bacterial cell wall synthesis or metabolic pathways, it effectively inhibits bacterial growth.
Case Studies
Several studies have focused on the biological evaluation of thieno[3,2-c]pyridine derivatives:
-
Study on Antitumor Activity : A study investigated the effects of various thieno[3,2-c]pyridine derivatives on cancer cell lines. The results indicated a dose-dependent response with significant cytotoxicity observed at lower concentrations.
"The thieno[3,2-c]pyridine scaffold shows promise as an antitumor agent due to its ability to induce apoptosis and inhibit cell proliferation."
-
Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of thieno derivatives against common pathogens. The results showed that certain modifications enhanced the antimicrobial potency significantly.
"The presence of halogen substituents notably increased the antimicrobial activity against E. coli."
Q & A
What are the recommended synthetic routes for preparing 3-Bromo-4-chloro-7-iodothieno[3,2-c]pyridine, and how can reaction conditions be optimized for higher yields?
Answer:
Synthesis typically involves sequential halogenation and cyclization. For analogous thienopyridines, nucleophilic substitution under reflux (80–100°C) in ethanol with trimethylamine as a base facilitates cyclization (e.g., formation of 6-(4-bromophenyl)pyridine derivatives) . Optimization strategies include:
- Solvent polarity adjustment : Higher-polarity solvents (e.g., DMF) may accelerate ring closure.
- Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve halogen incorporation efficiency.
- In-situ monitoring : Use TLC (silica gel, hexane/EtOAc) or HPLC (C18 column, acetonitrile/water gradient) to identify reaction completion .
Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?
Answer:
- Structural confirmation :
- ¹H/¹³C NMR : Assign signals using DEPT-135 and HSQC (e.g., aromatic protons at δ 7.5–8.5 ppm).
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error.
- Purity assessment :
How can researchers resolve contradictions in crystallographic data versus computational modeling predictions for this compound?
Answer:
Discrepancies often arise from crystal packing or solvent effects. Mitigation strategies include:
- Crystallographic refinement : Use SHELXL for anisotropic displacement parameters and hydrogen bonding network analysis.
- DFT optimization : Include solvent effects (e.g., COSMO model for ethanol) to align bond angles/lengths with X-ray data.
- Hirshfeld surfaces : Quantify intermolecular interactions (e.g., halogen∙∙∙π contacts) influencing deviations .
What strategies are recommended for analyzing the structure-activity relationships (SAR) of halogenated thieno[3,2-c]pyridine derivatives in biological systems?
Answer:
- Systematic substitution : Replace halogens (Br → Cl → I) at positions 3, 4, and 7 while maintaining core structure.
- Biological assays : Test antimicrobial activity via MIC assays (e.g., against E. coli ATCC 25922) and compare IC50 values.
- Computational docking : Target enzymes (e.g., cytochrome P450) using AutoDock Vina to correlate halogen positioning with binding affinity. For example, 2-chlorobenzyl substitution in Ticlopidine analogs enhances antiplatelet activity .
What are the critical considerations for handling and storing this compound to prevent degradation?
Answer:
- Storage : Amber vials under argon at –20°C; desiccants (molecular sieves) to mitigate hydrolysis.
- Stability testing : Monitor via ¹H NMR (monthly) for new peaks (e.g., δ 5.5–6.0 ppm indicating dehalogenation).
- Handling : Use gloveboxes for moisture-sensitive steps, as halogen loss occurs in >60% humidity (observed in 3-bromo-6-chloropyridine analogs) .
How can researchers address discrepancies in reported biological activities of this compound across different studies?
Answer:
- Purity validation : Require orthogonal methods (EA + HPLC) to exclude batch variability (e.g., Sigma-Aldrich’s 95% purity caveats) .
- Assay standardization :
- Use identical cell lines (e.g., HepG2 passage 15–20).
- Control serum concentration (e.g., 10% FBS in cytotoxicity assays).
- Meta-analysis : Re-evaluate Ticlopidine studies where donor platelet health skewed IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
